N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O6S and its molecular weight is 351.33. The purity is usually 95%.
The exact mass of the compound N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Evaluation
This compound and its derivatives have been explored for their potential in treating various conditions. For instance, a study on new selective and potent 5-HT(1B/1D) antagonists includes derivatives with similar structures, showing pronounced effects in inhibiting serotonin release in the cortex of guinea pigs. These compounds also augmented selective serotonin reuptake inhibitor (SSRI) induced serotonin release, indicating potential applications in enhancing the effects of antidepressants (Liao et al., 2000).
Chemical Synthesis
The chemical synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including similar compounds, has been documented. These derivatives exhibit various biological activities, such as antihypertensive effects, demonstrating the versatility of this chemical structure in drug development (Santilli & Morris, 1979).
Anticancer Activity
Compounds with the 1,3,4-oxadiazole motif, akin to the queried compound, have been evaluated for their anticancer properties. A series of derivatives demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential utility of these compounds in developing new cancer therapies (Ravinaik et al., 2021).
Antidiarrheal Agents
Derivatives of 1,3,4-oxadiazole, with modifications to the nitrile group, have shown promise as antidiarrheal agents, indicating a potential application in treating gastrointestinal disorders (Adelstein et al., 1976).
Antibacterial Study
The synthesis and antibacterial evaluation of N-substituted derivatives of a related compound highlighted moderate to significant antibacterial activity, presenting another avenue for the application of these chemicals in addressing bacterial infections (Khalid et al., 2016).
Alzheimer's Disease Treatment
A study focusing on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment showcases the applicability of these compounds in neurodegenerative disorders (Rehman et al., 2018).
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-24(19,20)10-4-2-3-9(7-10)13-16-17-14(23-13)15-12(18)11-8-21-5-6-22-11/h2-4,7-8H,5-6H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPBXNHRGRBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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